

3-Bromo-4-methoxypyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-methoxypyridine**

Cat. No.: **B044659**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-methoxypyridine** as a Building Block in Organic Synthesis

Abstract

3-Bromo-4-methoxypyridine has emerged as a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its strategic placement of a bromine atom, an electron-donating methoxy group, and a pyridine nitrogen atom imparts a unique reactivity profile, making it a sought-after intermediate in the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and applications, offering researchers, chemists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Advantage of **3-Bromo-4-methoxypyridine**

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold is a cornerstone of molecular design. **3-Bromo-4-methoxypyridine** distinguishes itself as a key player due to its functional handles that allow for precise and sequential molecular elaboration. The bromine atom at the 3-position serves as a versatile linchpin for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 4-position not only influences the electronic

properties of the pyridine ring but can also serve as a potential site for further modification. This combination makes it an essential intermediate for developing novel compounds targeting specific biological pathways in medicinal chemistry and for creating effective agrochemical formulations like herbicides and pesticides.[\[1\]](#)

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount before employing any reagent in a synthetic workflow.

Physical and Chemical Properties

The key properties of **3-bromo-4-methoxypyridine** are summarized in the table below, providing essential data for experimental planning.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ BrNO	[2] [3]
Molecular Weight	188.02 g/mol	[2] [3]
CAS Number	82257-09-8	[2] [3]
Appearance	Colorless to yellow/brown solid or liquid	[1]
Boiling Point	214.5 °C at 760 mmHg	[3] [4]
Density	~1.53 g/cm ³	[4]
IUPAC Name	3-bromo-4-methoxypyridine	[2]

Safety and Handling

3-Bromo-4-methoxypyridine is associated with several hazards that necessitate careful handling to ensure laboratory safety.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[3]
 - Avoid breathing dust, fumes, or vapors.^[3]
 - Store in a cool, dry place, often recommended at 0-8°C or freezer temperatures.^[1]


Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling

The synthetic utility of **3-bromo-4-methoxypyridine** is most profoundly demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is an ideal handle for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

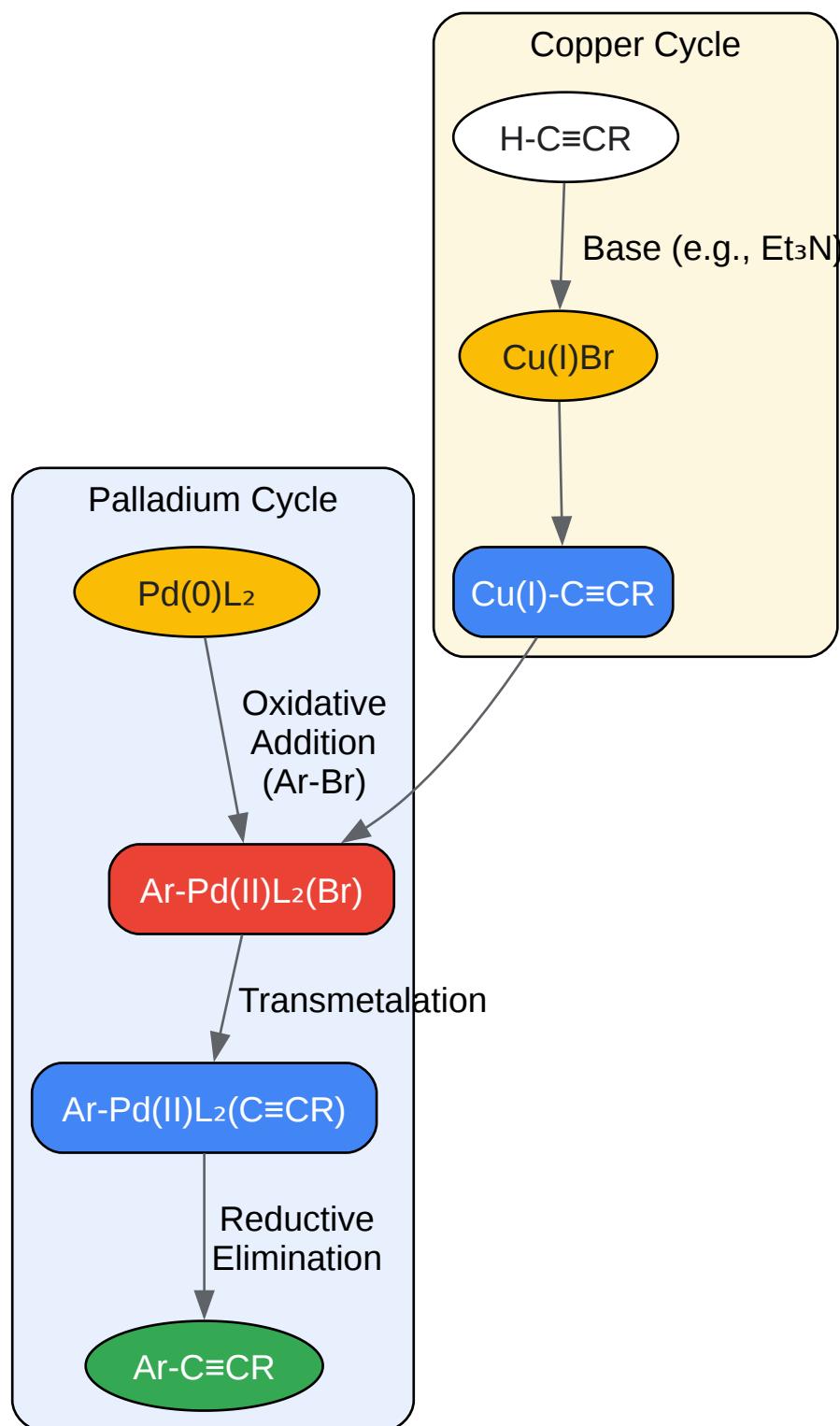
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.^[5] It facilitates the coupling of the pyridine core with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the catalyst.^[6] A common side reaction, the homocoupling of the boronic acid, is often promoted by the presence of oxygen, necessitating rigorous degassing of the reaction mixture.^[7]

[Click to download full resolution via product page](#)

Suzuki-Miyaura Catalytic Cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling


This protocol is adapted from established procedures for similar bromopyridine substrates and represents a robust starting point.^[7]

- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add **3-bromo-4-methoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base such as K_3PO_4 or K_2CO_3 (2.0 equiv.).
- Catalyst/Ligand Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.
- Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Constructing Arylalkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.^[8] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst (typically CuI).^[9]

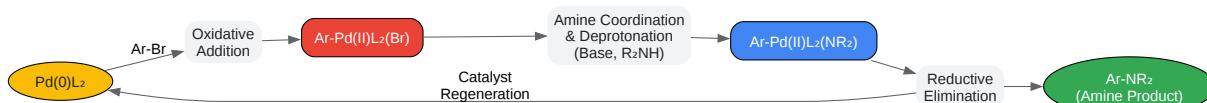
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. The amine base is crucial as it not only scavenges the HBr byproduct but also facilitates the deprotonation of the terminal alkyne.^[8]
^[10]

[Click to download full resolution via product page](#)

Sonogashira Dual Catalytic Cycle.

Field-Proven Experimental Protocol: Sonogashira Coupling

This general protocol is based on standard conditions for Sonogashira reactions involving bromopyridines.[9][11]


- Reaction Setup: In a Schlenk tube, combine **3-bromo-4-methoxypyridine** (1.0 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 3 mol%), and copper(I) iodide (CuI , 1.5 mol%).
- Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
- Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH_4Cl solution and brine.
- Purification: Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Assembling C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful and general method for forming C-N bonds.[12] It allows the coupling of **3-bromo-4-methoxypyridine** with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which are prevalent motifs in biologically active compounds.[13]

Mechanistic Rationale: The success of this reaction hinges on the selection of a bulky, electron-rich phosphine ligand that facilitates each step of the catalytic cycle. The cycle begins with the oxidative addition of $\text{Pd}(0)$ to the C-Br bond. The amine then coordinates to the palladium(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido

complex. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[12][13]

[Click to download full resolution via product page](#)

Buchwald-Hartwig Amination Catalytic Cycle.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This robust protocol is adapted from a detailed procedure for the amination of 3-bromo-5-methoxypyridine and is directly applicable.[13][14]

- **Catalyst Preparation:** To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).
- **Inert Atmosphere:** Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
- **Reagent Addition (Solid):** Under the inert atmosphere, add the strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) and **3-bromo-4-methoxypyridine** (1.0 equiv.).
- **Reagent Addition (Liquid):** Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
- **Reaction:** Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
- **Work-up:** Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers,

wash with brine, and dry over anhydrous Na_2SO_4 .

- Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography.

Conclusion

3-Bromo-4-methoxypyridine is a quintessential example of a strategic building block in organic synthesis. Its well-defined reactivity, particularly in the big three palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides chemists with reliable and versatile pathways to construct complex molecules. By understanding the mechanistic underpinnings and leveraging field-proven protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- **3-Bromo-4-methoxypyridine** | C6H6BrNO | CID 642827 - PubChem. (n.d.). PubChem. [\[Link\]](#)
- **3-Bromo-4-methoxypyridine**, CAS No. 82257-09-8 - iChemical. (n.d.). iChemical. [\[Link\]](#)
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [\[Link\]](#)
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [\[Link\]](#)
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [\[Link\]](#)
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [\[Link\]](#)
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [\[Link\]](#)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. [\[Link\]](#)

- Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... - ResearchGate. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. 3-Bromo-4-methoxypyridine, CAS No. 82257-09-8 - iChemical [ichemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- To cite this document: BenchChem. [3-Bromo-4-methoxypyridine as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044659#3-bromo-4-methoxypyridine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com